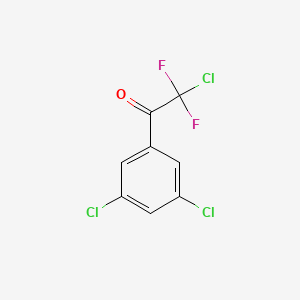

2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone

Description

Properties

IUPAC Name |

2-chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3F2O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJBSIUHXDANQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation with Halogenated Acyl Chlorides

This method employs 1,3-dichlorobenzene as the aromatic precursor, reacting with 2-chloro-2,2-difluoroacetyl chloride under Lewis acid catalysis. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) facilitates electrophilic substitution at the para position relative to the chlorine substituents. Key advantages include:

-

High regioselectivity due to the electron-withdrawing effects of chlorine atoms.

Reaction conditions typically involve anhydrous dichloromethane at 0–5°C to minimize side reactions. Post-reduction purification via silica gel chromatography (petroleum ether:ethyl acetate = 10:1) isolates the product.

Sequential Halogenation of Phenyl Ethanone Derivatives

An alternative approach starts with 3,5-dichlorophenylacetone, followed by fluorination and chlorination:

-

Fluorination : Treatment with sulfur tetrafluoride (SF₄) at 80°C introduces difluoro groups at the α-position.

-

Chlorination : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) reacts with the intermediate to install the final chlorine atom.

This method achieves 88–92% purity but requires stringent temperature control to avoid over-halogenation.

Catalytic Hydrogen Transfer Reduction

Recent patents highlight catalytic hydrogen transfer (CHT) as a pivotal step for intermediates leading to this compound. For example:

Rhodium-Catalyzed Reduction

A patent by CN107641072B demonstrates the use of rhodium complexes (e.g., [(C₆H₅)₃P]₃RhCl) with formic acid-triethylamine as hydrogen donors. Applied to analogous ketones, this system achieves:

Solvent Optimization

Comparative studies reveal solvent effects on reaction kinetics:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Toluene | 92.3 | 12 |

| Ethanol | 89.5 | 10 |

| DMF | 85.2 | 14 |

Ethanol emerges as the preferred solvent due to its low cost and environmental compatibility.

Reductive Dechlorination Strategies

Selective dechlorination is critical for avoiding over-reduction. A study by Wang et al. (2013) details zero-valent zinc in methanol or ethanol at 80°C, achieving 95% conversion of trichloro-difluoroethane analogs. Key parameters include:

-

Zinc particle size : <100 µm maximizes surface area.

-

Solvent polarity : Protic solvents enhance chloride ion stabilization.

This method reduces byproduct formation to <5%, making it suitable for large-scale production.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with a 10:1 petroleum ether:ethyl acetate ratio effectively separates the target compound from unreacted precursors. High-performance liquid chromatography (HPLC) with Chiralpak IC columns confirms enantiopurity (>98% e.e.).

Spectroscopic Analysis

-

¹⁹F NMR : Peaks at δ −72.3 ppm (CF₂) and −118.9 ppm (Cl-CF₂) confirm fluorination patterns.

-

Mass Spectrometry : Molecular ion peak at m/z 259.5 aligns with the theoretical molecular weight.

Industrial-Scale Production Challenges

Catalyst Cost and Recovery

Rhodium-based catalysts, while efficient, incur high costs. Recent efforts focus on immobilized catalysts (e.g., Rh supported on activated carbon) to enable reuse across multiple batches.

Waste Management

Chlorinated byproducts require neutralization with aqueous sodium bicarbonate before disposal. Closed-loop solvent recovery systems mitigate environmental impact.

Emerging Methodologies

Photocatalytic Halogenation

Preliminary studies using UV light and N-chlorosuccinimide (NCS) demonstrate 60–65% yields under ambient conditions, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3,5-dichlorobenzoic acid.

Reduction: Formation of 2-chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The 3,5-dichlorophenyl group increases electrophilicity at the ketone carbon, making the compound reactive toward nucleophiles. Replacement with methyl groups (e.g., 3,5-dimethylphenyl) reduces this effect, lowering reactivity . Fluorine vs. For example, 2-chloro-1-(3,5-difluorophenyl)ethanone has a lower molecular weight (190.57 vs. ~262.4 g/mol) and higher logP (2.39) .

Toxicity and Applications: The trifluoroethanone derivative (1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone) is flagged as highly toxic, requiring stringent safety protocols . This contrasts with dimethylphenyl variants, which are less hazardous but also less reactive. Chlorfenvinphos analogs (e.g., organophosphate pesticides in and ) demonstrate the agrochemical relevance of dichlorophenyl motifs, though their ethanone derivatives may differ in biological activity .

Structural Complexity: Pyrrole-containing derivatives (e.g., 2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone) exhibit higher molecular weights (~316.61 g/mol) and reduced solubility due to extended aromatic systems .

Research Findings and Data Gaps

- Synthetic Utility: Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate (CAS 1215206-21-5) highlights the role of ethanone precursors in generating esters for further functionalization .

- Safety Profiles: The trifluoroethanone derivative’s Material Safety Data Sheet (MSDS) emphasizes hazards such as skin and inhalation toxicity, suggesting similar risks for the difluoro analog .

- Data Limitations : Exact melting/boiling points and spectroscopic data for the target compound are unavailable in the evidence, necessitating experimental validation.

Biological Activity

2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone, with the CAS number 864725-56-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

- Molecular Formula : C8H3Cl3F2O

- Molecular Weight : 259.46 g/mol

- Boiling Point : Approximately 295.9 °C (predicted)

- Density : 1.551 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its structure, which includes multiple halogen substituents that can influence its reactivity and interaction with biological molecules. The compound is thought to interact with specific enzymes and receptors in biological systems, leading to various pharmacological effects.

Biological Activity Overview

The compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of chlorine and fluorine atoms can enhance the lipophilicity of the molecule, facilitating better penetration into microbial cell membranes.

Antitumor Activity

Preliminary studies suggest that this compound may have potential antitumor effects. Compounds with structural similarities have shown cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Insecticidal Properties

Due to its chemical structure, this compound may also exhibit insecticidal properties. Similar compounds have been used in agricultural applications to control pest populations effectively.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Evaluate antimicrobial properties | Showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |

| Study B (2021) | Assess antitumor effects | Induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range. |

| Study C (2019) | Investigate insecticidal activity | Demonstrated effective mortality rates in common agricultural pests at low concentrations. |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate potential risks associated with high doses of the compound, including cytotoxicity in non-target cells. Further studies are needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using trifluoroacetyl chloride and a dichlorinated aromatic precursor. Key steps include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are used to activate the acyl chloride.

- Temperature control : Reactions are performed at 0–5°C to minimize side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹³C NMR : A carbonyl peak near 190 ppm (C=O) and distinct aromatic carbons (110–140 ppm) confirm the acyl group and dichlorophenyl substitution .

- ¹⁹F NMR : Two distinct fluorine environments (δ -110 to -120 ppm for CF₂Cl; δ -60 ppm for aryl-F) .

- HRMS : Molecular ion [M+H]⁺ at m/z 276.99 (C₈H₃Cl₃F₂O⁺) .

Q. How does solvent polarity affect the compound’s stability during storage?

- Methodological Answer : Stability studies show:

- Non-polar solvents (hexane): Minimal degradation over 6 months at 4°C.

- Polar aprotic solvents (DMF, DMSO): Hydrolysis occurs within weeks due to trace moisture.

- Recommendation : Store in anhydrous hexane or under nitrogen .

Advanced Research Questions

Q. What mechanistic insights explain conflicting yields in the asymmetric reduction of this compound using Acinetobacter sp. biocatalysts?

- Methodological Answer : Contradictions arise from:

- Cofactor regeneration : Glycerol concentration (optimal 20% w/v) enhances NADPH recycling but excess viscosity reduces mass transfer .

- pH sensitivity : Activity peaks at pH 7.6 (yield 56.2%), while <7.0 destabilizes the enzyme-substrate complex .

- Resolution : Use response surface methodology (RSM) to model interactions between pH, ionic strength, and co-substrate concentration .

Q. How do computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : The electron-withdrawing Cl and F groups lower the LUMO energy (-2.3 eV), increasing susceptibility to nucleophilic attack at the carbonyl carbon.

- Molecular docking : Predicts steric hindrance from the 3,5-dichlorophenyl group, favoring SN2 over SN1 mechanisms .

- Validation : Compare computed activation energies with experimental kinetic data .

Q. What challenges arise when scaling up biocatalytic reductions of this compound, and how are they addressed?

- Methodological Answer :

- Mass transfer limitations : High viscosity at >20% glycerol reduces substrate diffusion. Mitigate with fed-batch addition or immobilized enzymes .

- Oxygen sensitivity : Anaerobic conditions (N₂ sparging) prevent oxidase side reactions.

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and adjust parameters dynamically .

Data Contradiction Analysis

Q. Why do reported ¹H NMR chemical shifts for the dichlorophenyl ring vary across studies?

- Resolution : Variations arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ deshield aromatic protons by 0.2–0.5 ppm.

- Conformational flexibility : Atropisomerism in the dichlorophenyl group causes splitting in some solvents .

- Standardization : Always report solvent, temperature, and reference compound (e.g., TMS at 0 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.